8-Fluoroquinoline-6-carbaldehyde
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Overview
Description
8-Fluoroquinoline-6-carbaldehyde is a fluorinated quinoline derivative with the chemical formula C10H6FNO and a molecular weight of 175.16 g/mol . This compound is part of the broader class of quinoline derivatives, which are known for their diverse applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 8-Fluoroquinoline-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehydes are synthesized . The chlorine in the fluoroquinoline-3-carbaldehyde can then be replaced with various nucleophiles. Additionally, the aldehyde functional group can be converted to carboxylic acid and imine groups using oxidizing agents and various amines, respectively . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Fluoroquinoline-6-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Fluoroquinoline-6-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Fluoroquinoline-6-carbaldehyde, particularly in its biological applications, involves its interaction with various molecular targets. For instance, fluoroquinolones, a related class of compounds, inhibit DNA synthesis by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This leads to the formation of ternary complexes that block the progress of the replication fork, ultimately resulting in cell death . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
8-Fluoroquinoline-6-carbaldehyde can be compared with other fluorinated quinoline derivatives, such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can significantly influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
8-fluoroquinoline-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPQNFXSRKVUHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229795-42-9 |
Source
|
Record name | 8-fluoroquinoline-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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